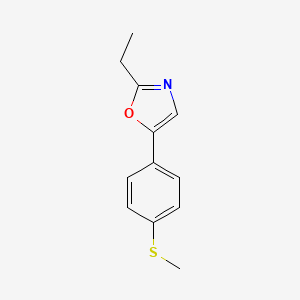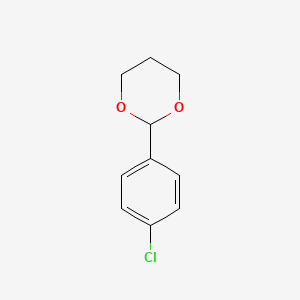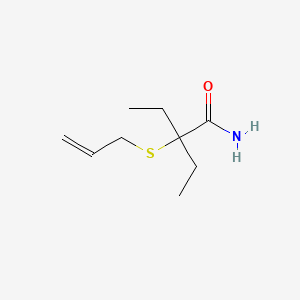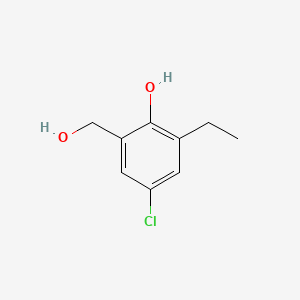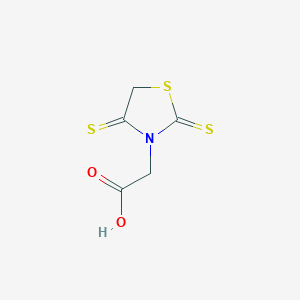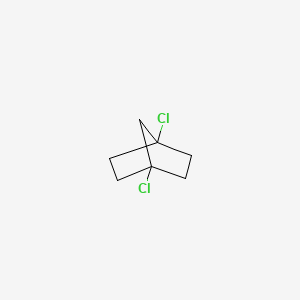
1,4-Dichloronorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloronorbornane is a bicyclic organic compound with the molecular formula C₇H₁₀Cl₂. It is a derivative of norbornane, where two chlorine atoms are substituted at the 1 and 4 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
1,4-Dichloronorbornane can be synthesized through several methods. One common synthetic route involves the chlorination of norbornane. The process typically uses phosphorus trichloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out in a solvent such as pentane, and the mixture is stirred and cooled to maintain the desired reaction conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Dichloronorbornane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using agents like potassium permanganate, leading to the formation of norbornane derivatives with hydroxyl or carbonyl groups.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
1,4-Dichloronorbornane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various norbornane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Dichloronorbornane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure of the compound also influences its reactivity and interaction with other molecules. Pathways involved in its mechanism of action include the formation of intermediates that can further react to produce desired products.
Comparaison Avec Des Composés Similaires
1,4-Dichloronorbornane can be compared with other chlorinated norbornane derivatives, such as 2,2-Dichloronorbornane and 1-Chloronorbornane . These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct reactivity and applications. For example:
2,2-Dichloronorbornane: Has chlorine atoms at the 2 positions, leading to different reactivity patterns.
1-Chloronorbornane: Contains a single chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
These differences highlight the uniqueness of this compound and its specific applications in various fields.
Propriétés
Numéro CAS |
2941-51-7 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1,4-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
Clé InChI |
YBNBENMSAFGIQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)

![Furo[3,4-f][1,3]benzothiazole](/img/structure/B13954603.png)
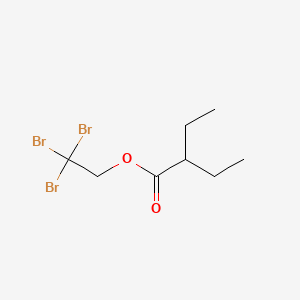

![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
